molecular formula C16H10F2 B11872452 1-Fluoro-2-(2-fluorophenyl)naphthalene CAS No. 1214326-13-2

1-Fluoro-2-(2-fluorophenyl)naphthalene

Cat. No.: B11872452
CAS No.: 1214326-13-2
M. Wt: 240.25 g/mol
InChI Key: UJZHADOYXSMEAQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2-fluorophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(2-fluorophenyl)naphthalene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of anhydrous solvents, copper powder, and specific reaction conditions such as high temperatures and controlled environments .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthalenes.

Scientific Research Applications

1-Fluoro-2-(2-fluorophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological molecules and alter their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Fluoronaphthalene: Similar in structure but with only one fluorine atom.

    2,2’-Difluorobiphenyl: Contains two fluorine atoms but in a biphenyl structure.

    1,2-Difluoronaphthalene: Similar structure with fluorine atoms in different positions.

Uniqueness: 1-Fluoro-2-(2-fluorophenyl)naphthalene is unique due to its specific arrangement of fluorine atoms on the naphthalene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1214326-13-2

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

1-fluoro-2-(2-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H

InChI Key

UJZHADOYXSMEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3F

Origin of Product

United States

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